1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride
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Overview
Description
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group
Preparation Methods
The synthesis of 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride involves several steps. One common method includes the reaction of 3-oxetanone with difluoromethylamine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in a solvent like dichloromethane at low temperatures . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets . The oxetane ring provides stability and rigidity to the molecule, which can affect its overall biological activity. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in various cellular processes.
Comparison with Similar Compounds
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
3-(Aminomethyl)oxetane: This compound lacks the difluoromethyl group, which can result in different chemical and biological properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound contains a pyrazole ring instead of an oxetane ring, leading to variations in its reactivity and applications.
The presence of the difluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s physicochemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and medical researchers.
Properties
CAS No. |
2866323-79-5 |
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Molecular Formula |
C5H10ClF2NO |
Molecular Weight |
173.59 g/mol |
IUPAC Name |
[3-(difluoromethyl)oxetan-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-4(7)5(1-8)2-9-3-5;/h4H,1-3,8H2;1H |
InChI Key |
GHHJTVZBKSUOET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)C(F)F.Cl |
Origin of Product |
United States |
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